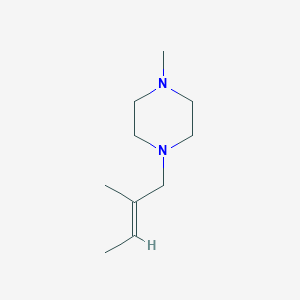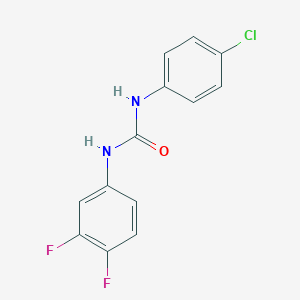![molecular formula C17H20N2O3S B5795026 N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide is a sulfonamide compound with potential applications in various fields due to its unique structural features and properties. Sulfonamides are known for their diverse biological activities, including enzyme inhibition and antimicrobial effects, making them subjects of extensive chemical research.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides in the presence of a base. For instance, Abbasi et al. (2019) described the synthesis of new sulfonamides by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous Na2CO3, followed by further reactions to yield various sulfonamide derivatives (Abbasi et al., 2019). Such methods can be adapted for the synthesis of N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide by choosing appropriate reactants and conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic ring, which significantly influences their chemical and physical properties. The structure-activity relationship (SAR) studies, such as those conducted by Khalid et al. (2014), provide insights into how different substitutions on the aromatic ring or the sulfonamide nitrogen atom affect biological activity (Khalid et al., 2014).
Chemical Reactions and Properties
Sulfonamide compounds, including N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide, participate in various chemical reactions, such as nucleophilic substitution, due to the presence of the reactive sulfonyl group. These reactions are fundamental for modifying the structure and thereby tuning the properties and biological activities of these compounds. The study by Rehman et al. (2016) on the synthesis and antimicrobial activity of N-substituted derivatives of sulfonamides highlights the versatility of these compounds in chemical synthesis and their potential applications (Rehman et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the molecular arrangement and potential intermolecular interactions, which can affect the compound's solubility and stability. Asiri et al. (2012) studied the crystal structure of a related sulfonamide compound, highlighting the significance of molecular arrangement and hydrogen bonding in determining the physical properties (Asiri et al., 2012).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as acidity, basicity, and reactivity, are largely determined by the functional groups present in the molecule. The sulfonamide group, in particular, is known for its weakly acidic nature, which allows for the formation of hydrogen bonds and contributes to the compounds' biological activities. The research by Abbasi et al. (2018) on the synthesis and urease inhibitory activity of sulfonamide derivatives illustrates how the chemical properties of these compounds can be leveraged for biological applications (Abbasi et al., 2018).
将来の方向性
Future research could focus on further understanding the pharmacological activities of “N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide” and similar compounds, particularly their antimicrobial and anticancer properties . Additionally, more studies could be conducted to elucidate their mechanism of action and potential applications in medicine .
特性
IUPAC Name |
N-[4-[benzyl(ethyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(13-15-7-5-4-6-8-15)23(21,22)17-11-9-16(10-12-17)18-14(2)20/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCULAVYARNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)

![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)
